3-Methylcyclobutanecarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
3-Methylcyclobutanecarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Methylcyclobutanecarboxylic acid is a cyclic carboxylic acid featuring a four-membered cyclobutane ring substituted with a methyl group and a carboxylic acid functional group.[1] This small, strained ring system, combined with the stereochemical possibilities introduced by the two substituents, makes it a valuable and increasingly popular building block in medicinal chemistry and materials science. Its unique structural and conformational properties can impart desirable characteristics to larger molecules, including improved metabolic stability, enhanced binding affinity to biological targets, and favorable physicochemical properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of 3-methylcyclobutanecarboxylic acid, with a focus on providing practical insights for researchers and professionals in drug development.
Core Molecular Properties
A thorough understanding of the fundamental physicochemical properties of 3-methylcyclobutanecarboxylic acid is crucial for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4][5] |
| Molecular Weight | 114.14 g/mol | [1][2][3][4][5] |
| CAS Number | 57252-83-2 | [1][2][3][4] |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | 194 °C | [6] |
| Density | 1.105 g/cm³ | [6] |
| Flash Point | 88 °C | [6] |
| InChI Key | ZLXHOVJKNATDMT-UHFFFAOYSA-N | [1][3][5] |
| SMILES | CC1CC(C1)C(=O)O | [7] |
Table 1: Key Physicochemical Properties of 3-Methylcyclobutanecarboxylic Acid.
The presence of the carboxylic acid group confers acidic properties and allows for a variety of chemical transformations, such as esterification and amidation.[1] The methyl group introduces a chiral center, leading to the existence of cis and trans diastereomers, which can have distinct biological activities and properties.
Synthesis of the 3-Methylcyclobutane Scaffold
The construction of the strained cyclobutane ring presents unique synthetic challenges. Several strategies have been developed to access the 3-methylcyclobutane core, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired stereochemistry and the availability of starting materials.
[2+2] Photocycloadditions: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9][10][11][12] This reaction can be a key step in the synthesis of cyclobutane derivatives. For the synthesis of a 3-methylcyclobutane precursor, a suitable alkene and carbonyl compound are irradiated with UV light. The resulting oxetane can then be further manipulated to yield the desired cyclobutane structure.
The mechanism typically involves the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise fashion through a 1,4-diradical intermediate.[8][11] The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic and steric properties of the substrates.[10]
Caption: The Paternò-Büchi reaction workflow.
Ring Contraction Strategies: The Favorskii Rearrangement
The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-haloketones to form smaller cycloalkanecarboxylic acids.[13][14][15] This reaction provides a direct route to cyclobutanecarboxylic acid derivatives from corresponding cyclopentanone precursors. The reaction is typically effected by treating the α-haloketone with a base, such as an alkoxide or hydroxide.[14]
The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the base.[15] The subsequent ring-opening of the cyclopropanone derivative leads to the final carboxylic acid product. A nickel-catalyzed variation of the Favorskii-type rearrangement has also been developed for the conversion of cyclobutanone oxime esters to cyclopropanecarbonitriles.[16]
Caption: The Favorskii rearrangement workflow.
Wittig Reaction and Subsequent Transformations
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[17][18] While not a direct method for cyclobutane synthesis, it can be employed to construct precursors that can then be cyclized. For instance, a Wittig reaction could be used to introduce an exocyclic double bond on a pre-existing ring, which could then undergo further reactions to form the cyclobutane ring. A tandem Wittig reaction-ring contraction process has been developed to synthesize functionalized cyclopropanecarbaldehydes from α-hydroxycyclobutanones.[19][20][21]
Other Synthetic Approaches
One documented synthesis of 3-methylcyclobutanecarboxylic acid involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[4] This precursor can be synthesized through various methods. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere.[4]
Experimental Protocol: Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid [4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.19 g) to the solution.
-
Hydrogenation: Equip the vessel with a hydrogen balloon and stir the reaction mixture vigorously at room temperature overnight.
-
Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-methylcyclobutanecarboxylic acid (yield: 760 mg).[4]
Stereoselective Synthesis
Given the importance of stereochemistry in drug action, the development of enantioselective syntheses for 3-methylcyclobutanecarboxylic acid is of significant interest. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the key ring-forming or functionalization steps.[22] For instance, in the context of [2+2] cycloadditions, chiral Lewis acids can be used to induce facial selectivity in the approach of the alkene to the excited carbonyl. Similarly, in ring-contraction reactions, the use of chiral bases or phase-transfer catalysts can lead to enantiomerically enriched products.
Applications in Drug Discovery and Development
The 3-methylcyclobutane moiety is a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to several beneficial effects:
-
Metabolic Stability: The strained cyclobutane ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Conformational Rigidity: The restricted conformation of the cyclobutane ring can help to pre-organize a molecule for optimal binding to its biological target, thereby increasing potency.
-
Improved Physicochemical Properties: The introduction of the 3-methylcyclobutane group can modulate properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
3-Methylcyclobutanecarboxylic acid and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. For example, it is a reactant in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP).[4][6][23]
Conclusion
3-Methylcyclobutanecarboxylic acid is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its unique structural features offer a means to introduce conformational constraint and modulate the physicochemical properties of bioactive molecules. While the synthesis of this strained ring system can be challenging, a variety of effective methods, including photochemical cycloadditions and ring contractions, are available. The continued development of stereoselective synthetic routes will further enhance the utility of this important scaffold in the design of next-generation therapeutics.
References
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